molecular formula C14H11FO3 B6398657 3-(5-Fluoro-2-methylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261905-07-0

3-(5-Fluoro-2-methylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6398657
CAS RN: 1261905-07-0
M. Wt: 246.23 g/mol
InChI Key: FKVWGFSHOQQFOO-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-5-hydroxybenzoic acid (5-Fluoro-2-methylphenyl-5-hydroxybenzoic acid, 5-Fluoro-MHB) is an organic compound with the chemical formula C9H7FO2. It is an aromatic hydroxybenzoic acid derivative with a fluoro substituent on the phenyl ring. 5-Fluoro-MHB is a widely used reagent in synthetic organic chemistry and biochemistry and has been used in a variety of scientific research applications.

Scientific Research Applications

5-Fluoro-MHB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, natural products, and agrochemicals. It has also been used in the synthesis of dyes, pigments, and other materials. In addition, 5-Fluoro-MHB has been used in the synthesis of small molecules and peptides, as well as in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 5-Fluoro-MHB is not fully understood. However, it is believed that the fluoro substituent on the phenyl ring of 5-Fluoro-MHB increases its reactivity and solubility, making it a useful reagent for synthetic organic chemistry and biochemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-MHB are not well understood. It is believed that 5-Fluoro-MHB may have an effect on certain enzymes and proteins, which could affect the metabolism of certain compounds. However, more research is needed to fully understand the biochemical and physiological effects of 5-Fluoro-MHB.

Advantages and Limitations for Lab Experiments

5-Fluoro-MHB has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent, making it cost-effective for synthetic organic chemistry and biochemistry experiments. Additionally, 5-Fluoro-MHB is a relatively stable compound, making it suitable for long-term storage. However, 5-Fluoro-MHB is also a relatively reactive compound, which can lead to unwanted side reactions in certain experiments. Additionally, 5-Fluoro-MHB is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 5-Fluoro-MHB research. One potential direction is to further investigate the biochemical and physiological effects of 5-Fluoro-MHB. Additionally, further research could be conducted to investigate the potential use of 5-Fluoro-MHB in the synthesis of pharmaceuticals, natural products, and agrochemicals. Additionally, further research could be conducted to investigate the potential use of 5-Fluoro-MHB in the synthesis of dyes, pigments, and other materials. Finally, further research could be conducted to investigate the potential use of 5-Fluoro-MHB in the synthesis of small molecules and peptides, as well as in the synthesis of metal-organic frameworks.

Synthesis Methods

5-Fluoro-MHB can be synthesized from the reaction of 5-hydroxybenzoic acid and 5-fluoro-2-methylbenzyl bromide. The reaction is carried out in an inert atmosphere of anhydrous dimethylformamide (DMF) at a temperature of approximately 70°C. The reaction is typically completed within 24 hours.

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVWGFSHOQQFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689332
Record name 5'-Fluoro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-07-0
Record name 5'-Fluoro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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